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molecular formula C7H4FIO2 B1367103 4-Fluoro-2-iodobenzoic acid CAS No. 56096-89-0

4-Fluoro-2-iodobenzoic acid

Cat. No. B1367103
M. Wt: 266.01 g/mol
InChI Key: DUKFTVLJAXWGPI-UHFFFAOYSA-N
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Patent
US04086350

Procedure details

A mixture of 4.4 g. of 4-fluoroanthranilic acid in 35 ml. of water and 7 ml. of hyrochloric acid is diazotized with 2.0 g. of sodium nitrite in 6 ml. of water at 0°-5° C. The resulting cold solution is added dropwise to a mixture of 7.1 g. of potassium iodide, 2 ml. of sulfuric acid and 10 ml. of water. The mixture is heated for 2 hours to 100° C. and steam distilled. The cooled residue gives 4-fluoro-2-iodobenzoic acid, m.p. 140°-147° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
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0 (± 1) mol
Type
solvent
Reaction Step Six
Name
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0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
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0 (± 1) mol
Type
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Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](N)[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].Cl.N([O-])=O.[Na+].[I-:17].[K+].S(=O)(=O)(O)O>O>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([I:17])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(C(=O)O)=CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 4.4 g
CUSTOM
Type
CUSTOM
Details
at 0°-5° C
ADDITION
Type
ADDITION
Details
The resulting cold solution is added dropwise to a mixture of 7.1 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 2 hours to 100° C. and steam
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C(=O)O)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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